Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate
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Overview
Description
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate: is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring attached to a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromomethylbenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzoate ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines, thiols, and alcohols, organic solvents, and mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting certain enzymes.
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
2-Mercaptobenzothiazole: A precursor in the synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate.
Methyl 2-bromomethylbenzoate: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its combined benzothiazole and benzoate ester structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-19-15(18)12-7-3-2-6-11(12)10-20-16-17-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPKEUCLKKRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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